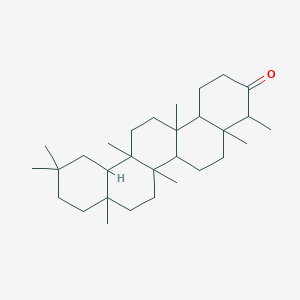![molecular formula C48H50B2S3 B13398893 [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane CAS No. 213621-17-1](/img/structure/B13398893.png)
[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane is a complex organoboron compound. Organoboron compounds are known for their versatility in organic synthesis, particularly in the formation of carbon-carbon bonds. This compound features multiple thiophene rings and boron atoms, which may impart unique electronic and structural properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane likely involves the coupling of thiophene derivatives with boron-containing reagents. Common methods may include:
Suzuki-Miyaura Coupling: This palladium-catalyzed cross-coupling reaction between boronic acids and halides could be used to form the thiophene-boron bonds.
Stille Coupling: Another palladium-catalyzed reaction that could be employed, involving organotin compounds and halides.
Industrial Production Methods
Industrial production of such complex compounds may involve:
Batch Processing: For small-scale, high-purity synthesis.
Continuous Flow Chemistry: For larger-scale production, offering better control over reaction conditions and yields.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the thiophene rings.
Reduction: Reduction reactions could target the boron centers.
Substitution: Electrophilic or nucleophilic substitution reactions could occur at the thiophene rings.
Common Reagents and Conditions
Oxidizing Agents: Such as hydrogen peroxide or m-chloroperbenzoic acid.
Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.
Catalysts: Palladium or platinum catalysts for coupling reactions.
Major Products
Oxidation Products: Oxidized thiophene derivatives.
Reduction Products: Reduced boron-containing compounds.
Substitution Products: Substituted thiophene derivatives.
Scientific Research Applications
Chemistry
Organic Synthesis: Used as intermediates in the synthesis of more complex molecules.
Catalysis: Potential use as catalysts or catalyst precursors in various organic reactions.
Biology and Medicine
Drug Development: Potential use in the development of new pharmaceuticals due to its unique structure.
Biological Probes: Could be used in the design of probes for biological imaging or sensing.
Industry
Materials Science:
Electronics: Use in the fabrication of organic electronic devices, such as organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).
Mechanism of Action
The mechanism of action of [5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane would depend on its specific application. In catalysis, it may act by facilitating the formation of reactive intermediates. In biological systems, it could interact with specific molecular targets, such as enzymes or receptors, through its boron and thiophene moieties.
Comparison with Similar Compounds
Similar Compounds
Triphenylborane: Another organoboron compound with three phenyl groups attached to boron.
Thiophene Derivatives: Compounds with similar thiophene structures but different substituents.
Uniqueness
Electronic Properties: The combination of boron and multiple thiophene rings may impart unique electronic properties, making it distinct from other organoboron compounds.
Structural Complexity: The presence of multiple thiophene rings and boron atoms adds to its structural complexity and potential for diverse applications.
Properties
CAS No. |
213621-17-1 |
|---|---|
Molecular Formula |
C48H50B2S3 |
Molecular Weight |
744.7 g/mol |
IUPAC Name |
[5-[5-[5-bis(2,4,6-trimethylphenyl)boranylthiophen-2-yl]thiophen-2-yl]thiophen-2-yl]-bis(2,4,6-trimethylphenyl)borane |
InChI |
InChI=1S/C48H50B2S3/c1-27-19-31(5)45(32(6)20-27)49(46-33(7)21-28(2)22-34(46)8)43-17-15-41(52-43)39-13-14-40(51-39)42-16-18-44(53-42)50(47-35(9)23-29(3)24-36(47)10)48-37(11)25-30(4)26-38(48)12/h13-26H,1-12H3 |
InChI Key |
GJCAFUMBFAMMBI-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC=C(S1)C2=CC=C(S2)C3=CC=C(S3)B(C4=C(C=C(C=C4C)C)C)C5=C(C=C(C=C5C)C)C)(C6=C(C=C(C=C6C)C)C)C7=C(C=C(C=C7C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


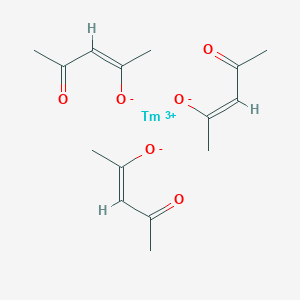
![(2R)-3-(3,4-Dihydroxyphenyl)-2-({(2E)-3-[2-(3,4-dihydroxyphenyl)-7-hydroxy-1-benzofuran-4-yl]-2-propenoyl}oxy)propanoic acid](/img/structure/B13398830.png)
![5\'-Deoxy-5-fluoro-N-[(pentyloxy)carbonyl]cytidine 2\',3\'-diacetate](/img/structure/B13398832.png)

![Propan-2-yl 10,13-dimethyl-3,5'-dioxo-1,2,3,6,7,8,9,10,11,12,13,14,15,16-tetradecahydrospiro[cyclopenta[a]phenanthrene-17,2'-oxolane]-7-carboxylate](/img/structure/B13398835.png)
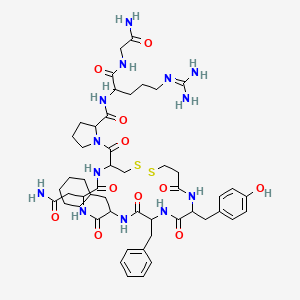
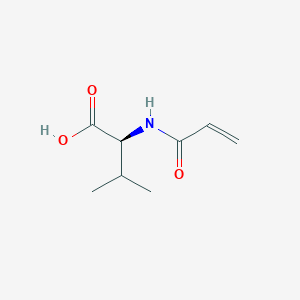
![5-[[1-[[3-Carboxy-1-oxo-1-[[2-oxo-4-(trifluoromethyl)chromen-7-yl]amino]propan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-4-[[3-methyl-2-(phenylmethoxycarbonylamino)pentanoyl]amino]-5-oxopentanoic acid](/img/structure/B13398847.png)
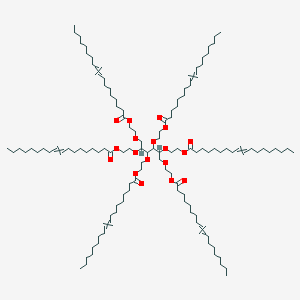
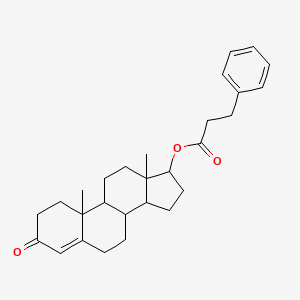
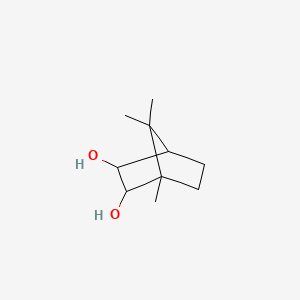
![N-[[4-[(5-ethyl-1,3,4-thiadiazol-2-yl)sulfamoyl]phenyl]carbamothioyl]-3-(4-fluorophenyl)prop-2-enamide](/img/structure/B13398877.png)
